4-butoxy-N-(4-sec-butylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(4-sec-butylphenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BPNBB and is classified as a selective antagonist for the G protein-coupled receptor GPR35.
Mechanism of Action
The mechanism of action for 4-butoxy-N-(4-sec-butylphenyl)benzamide involves its binding to the GPR35 receptor and blocking its activation by endogenous ligands. This results in a decrease in downstream signaling pathways that are involved in inflammation and immune response. The exact mechanism of action is still being studied, but it is believed that BPNBB may also have other effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPNBB can inhibit the activation of the GPR35 receptor and decrease downstream signaling pathways. In vivo studies in animal models have shown that BPNBB can reduce inflammation and improve symptoms in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-butoxy-N-(4-sec-butylphenyl)benzamide in lab experiments is its high selectivity for the GPR35 receptor. This allows for more precise targeting of this receptor and its downstream signaling pathways. However, one limitation of using BPNBB is its potential off-target effects on other receptors or cellular processes. Careful experimental design and controls are necessary to minimize these effects.
Future Directions
There are several future directions for the study of 4-butoxy-N-(4-sec-butylphenyl)benzamide. One area of interest is its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of BPNBB in these conditions. Another area of interest is the role of the GPR35 receptor in other physiological processes, such as pain perception and glucose metabolism. Studying the effects of BPNBB on these processes could provide valuable insights into the function of this receptor. Overall, the study of this compound has the potential to lead to new therapeutic strategies and a better understanding of cellular signaling pathways.
Synthesis Methods
The synthesis method for 4-butoxy-N-(4-sec-butylphenyl)benzamide involves the reaction of 4-sec-butylphenylamine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography. This method has been optimized for high yield and purity of the compound.
Scientific Research Applications
4-butoxy-N-(4-sec-butylphenyl)benzamide has been studied for its potential applications in various scientific research fields. One of the main areas of study is its role as a selective antagonist for the GPR35 receptor. This receptor is involved in various physiological processes, including immune response and inflammation. By blocking the receptor, BPNBB has been shown to have potential therapeutic applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-4-6-15-24-20-13-9-18(10-14-20)21(23)22-19-11-7-17(8-12-19)16(3)5-2/h7-14,16H,4-6,15H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDGILPVFQBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.